Class-Level Potency Benchmarking Against Clinically Relevant Kinase Targets (PI3K and c-KIT)
Although no direct biochemical IC50 data are publicly available for CAS 2319877-15-9 itself, the thiazolo[5,4-b]pyridine scaffold delivers nanomolar potency against PI3Kα (representative compound 19a: IC50 = 3.6 nM) [1] and single-digit micromolar potency against imatinib-resistant c-KIT V560G/D816V (compound 6r: IC50 = 4.77 µM, compared to imatinib IC50 = 37.93 µM) [2]. The 2-chloropyridin-3-yl substituent in CAS 2319877-15-9 is structurally positioned to exploit the same hinge-binding hydrogen bond interactions that drive these class-wide activities [1].
| Evidence Dimension | Kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not determined (no primary data available for CAS 2319877-15-9) |
| Comparator Or Baseline | Compound 19a (PI3Kα IC50 = 3.6 nM); Compound 6r (c-KIT V560G/D816V IC50 = 4.77 µM); Imatinib (c-KIT IC50 = 37.93 µM) |
| Quantified Difference | Class-level potency range: PI3Kα IC50 ~ 3.6–8.0 nM; c-KIT IC50 ~ 4.8–7.7 µM |
| Conditions | PI3Kα enzymatic assay (ADP-Glo); c-KIT V560G/D816V ADP-Glo kinase assay [1][2] |
Why This Matters
This establishes the class as capable of sub-nanomolar to low-micromolar target engagement, but the absence of compound-specific data means procurement decisions must be supported by in-house profiling.
- [1] Xia, L.; Zhang, Y.; Zhang, J.; Lin, S.; Zhang, K.; Tian, H.; Dong, Y.; Xu, H. Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules 2020, 25, 4630. View Source
- [2] Cancers 2022, 15(1), 143; Table 3. Enzymatic inhibitory activities of thiazolo[5,4-b]pyridine derivatives 6r, 6s, and 7c against c-KIT V560G/D816V. View Source
